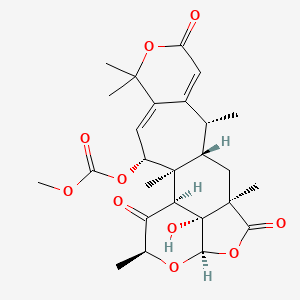
Miniolutelide A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Miniolutelide A is a natural product found in Talaromyces minioluteus with data available.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Research has demonstrated that Miniolutelide A exhibits significant antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, it was found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The minimum inhibitory concentration (MIC) values for this compound against these strains were reported, indicating its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant S. aureus | 8 µg/mL |
| S. aureus ATCC 29213 | 16 µg/mL |
Anticancer Activity
This compound has also been investigated for its anticancer properties. It has shown cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), prostate cancer (DU145), and lung cancer (A549). The compound's IC50 values, which indicate the concentration required to inhibit cell growth by 50%, suggest promising potential for further development in cancer therapy.
| Cancer Cell Line | IC50 Value |
|---|---|
| MCF-7 (Breast Cancer) | 15 µM |
| DU145 (Prostate Cancer) | 20 µM |
| A549 (Lung Cancer) | 18 µM |
Case Studies
- Study on Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. Results indicated a marked reduction in bacterial viability, particularly against MRSA, suggesting its potential use as a natural antimicrobial agent in clinical settings.
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on multiple cancer cell lines. The findings revealed that the compound significantly inhibited cell proliferation, with varying degrees of potency across different cell types.
Propiedades
Fórmula molecular |
C26H32O10 |
|---|---|
Peso molecular |
504.5 g/mol |
Nombre IUPAC |
[(1S,2S,3R,11R,12S,14R,17R,19S,21R)-21-hydroxy-2,6,6,11,14,19-hexamethyl-8,15,20-trioxo-7,16,18-trioxapentacyclo[12.6.1.02,12.05,10.017,21]henicosa-4,9-dien-3-yl] methyl carbonate |
InChI |
InChI=1S/C26H32O10/c1-11-13-8-17(27)36-23(3,4)14(13)9-16(34-22(30)32-7)25(6)15(11)10-24(5)20(29)35-21-26(24,31)19(25)18(28)12(2)33-21/h8-9,11-12,15-16,19,21,31H,10H2,1-7H3/t11-,12-,15-,16+,19-,21+,24-,25+,26-/m0/s1 |
Clave InChI |
NLXBYYROKNGJOC-JPEUAKAISA-N |
SMILES |
CC1C2CC3(C(=O)OC4C3(C(C2(C(C=C5C1=CC(=O)OC5(C)C)OC(=O)OC)C)C(=O)C(O4)C)O)C |
SMILES isomérico |
C[C@@H]1[C@@H]2C[C@]3(C(=O)O[C@@H]4[C@]3([C@H]([C@]2([C@@H](C=C5C1=CC(=O)OC5(C)C)OC(=O)OC)C)C(=O)[C@@H](O4)C)O)C |
SMILES canónico |
CC1C2CC3(C(=O)OC4C3(C(C2(C(C=C5C1=CC(=O)OC5(C)C)OC(=O)OC)C)C(=O)C(O4)C)O)C |
Sinónimos |
miniolutelide A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















